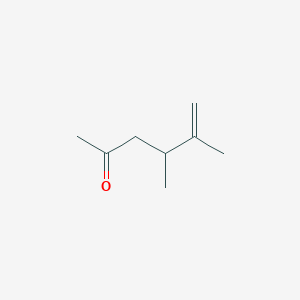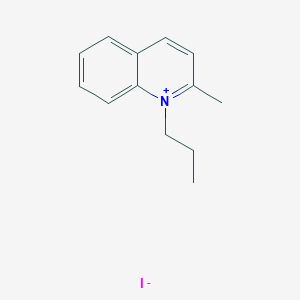
2-Methyl-1-propylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-propylquinolin-1-ium iodide is a quaternary ammonium salt derived from quinoline. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of 2-Methyl-1-propylquinolin-1-ium iodide typically involves the quaternization of 2-methylquinoline with propyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether .
Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
2-Methyl-1-propylquinolin-1-ium iodide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
2-Methyl-1-propylquinolin-1-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-propylquinolin-1-ium iodide involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also targets specific enzymes and proteins, inhibiting their activity and affecting cellular metabolism .
In chemical reactions, its role as a phase-transfer catalyst involves the formation of ion pairs with reactants, facilitating their transfer across phase boundaries and enhancing reaction rates .
Comparison with Similar Compounds
2-Methyl-1-propylquinolin-1-ium iodide can be compared with other quaternary ammonium salts such as:
Benzyltrimethylammonium chloride: Used as a phase-transfer catalyst but lacks the aromatic quinoline structure, making it less effective in certain reactions.
Cetyltrimethylammonium bromide: Commonly used in surfactant applications but has different solubility and reactivity properties due to its long alkyl chain.
Tetraethylammonium iodide: Similar in structure but lacks the methyl and propyl substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its quinoline backbone, which imparts specific electronic and steric properties, making it suitable for specialized applications in synthesis and research .
Properties
CAS No. |
55602-26-1 |
|---|---|
Molecular Formula |
C13H16IN |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
2-methyl-1-propylquinolin-1-ium;iodide |
InChI |
InChI=1S/C13H16N.HI/c1-3-10-14-11(2)8-9-12-6-4-5-7-13(12)14;/h4-9H,3,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SMBUDSPMXODKAL-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=C(C=CC2=CC=CC=C21)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


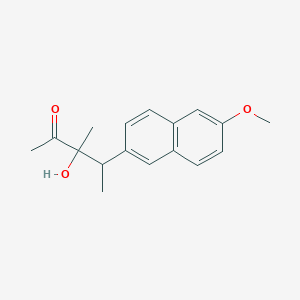
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
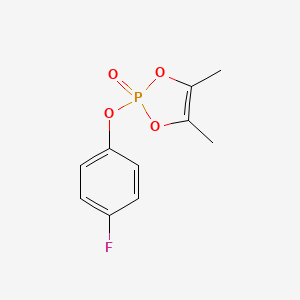
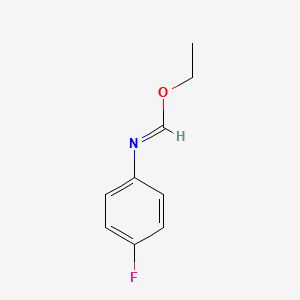
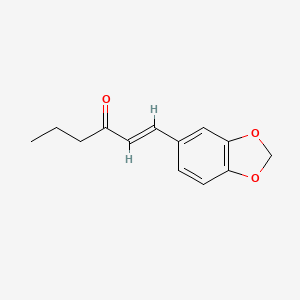
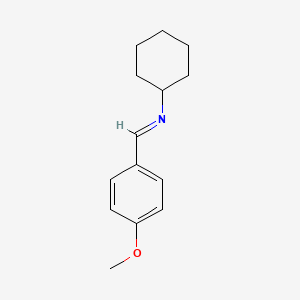
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
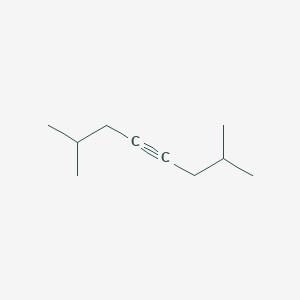

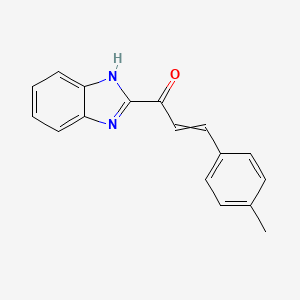
![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
